Dhpbcde
Description
Dhpbcde (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media
- Bioavailability Score: 0.55 (moderate)
- BBB Permeability: Yes
- CYP Inhibition: None observed
This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C . Its structural framework includes a boronic acid group attached to a substituted aromatic ring, enabling applications in medicinal chemistry and materials science.
Properties
CAS No. |
156383-09-4 |
|---|---|
Molecular Formula |
C29H35NO2 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(2S,5S,6R,14R,15S,16R)-20-(dimethylamino)-2-hydroxy-2-prop-1-ynylhexacyclo[14.7.1.01,5.06,15.09,14.017,22]tetracosa-9,17(22),18,20-tetraen-11-one |
InChI |
InChI=1S/C29H35NO2/c1-4-12-29(32)13-11-26-24-8-5-18-15-21(31)7-10-23(18)27(24)25-17-28(26,29)16-19-14-20(30(2)3)6-9-22(19)25/h6,9,14-15,23-27,32H,5,7-8,10-11,13,16-17H2,1-3H3/t23-,24-,25-,26-,27+,28?,29-/m0/s1 |
InChI Key |
QXJZBUFGFSWMLW-AOGGWWGWSA-N |
SMILES |
CC#CC1(CCC2C13CC(C4C2CCC5=CC(=O)CCC45)C6=C(C3)C=C(C=C6)N(C)C)O |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2C13C[C@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@H]45)C6=C(C3)C=C(C=C6)N(C)C)O |
Canonical SMILES |
CC#CC1(CCC2C13CC(C4C2CCC5=CC(=O)CCC45)C6=C(C3)C=C(C=C6)N(C)C)O |
Synonyms |
4'-(dimethylamino)-17-hydroxy-17-(1-propynyl)benzo(12,12a)-11,18-cyclo-12a,12b-dihomo-estr-4-en-3-one 4'-dimethylamino-17beta-hydroxy-17alpha-(1-propynyl)benzo(12,12a)-11alpha,18-cyclo-12a,12b-dihomo-13alpha-estr-4-en-3-one DHPBCDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical and Pharmacological Properties
| Property | This compound (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Weight | 235.27 g/mol | 235.33 g/mol | 269.34 g/mol |
| Log Po/w (XLOGP3) | 2.15 | 2.30 | 3.05 |
| Solubility | 0.24 mg/mL | 0.18 mg/mL | 0.09 mg/mL |
| Bioavailability Score | 0.55 | 0.50 | 0.45 |
| BBB Permeability | Yes | No | No |
| CYP Inhibition | None | None | Moderate (CYP2D6) |
| Synthetic Accessibility | 2.07 (moderate) | 1.89 (easier) | 2.45 (challenging) |
Key Findings:
Structural Differences :
- This compound contains a single chlorine substituent , whereas the analogous compounds feature additional halogens (e.g., dichloro groups), increasing molecular weight and hydrophobicity .
- The position of halogens influences electronic properties: this compound’s meta-substitution enhances BBB permeability compared to ortho/di-substituted analogs .
Functional Implications: Solubility: this compound’s higher solubility (0.24 mg/mL vs. 0.09–0.18 mg/mL) makes it more suitable for aqueous-phase reactions or drug formulations .
Synthetic Considerations :
- This compound’s synthesis requires palladium catalysts , whereas analogs with simpler halogenation patterns are synthesized via direct electrophilic substitution, reducing cost and complexity .
Research and Application Context
- Catalytic Applications : Unlike phosphine-alkene ligands (e.g., ferrocene derivatives in ), this compound’s boronic acid group facilitates Suzuki-Miyaura cross-couplings, critical for constructing biaryl frameworks in pharmaceuticals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
